Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate
Overview
Description
Potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability, ease of handling, and versatility in various chemical reactions. This particular compound features a biphenyl structure with a hydroxyl group and a trifluoroborate moiety, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction can be represented as follows:
R-B(OH)2+KHF2→R-BF3K+2H2O
In this reaction, the boronic acid reacts with potassium bifluoride to form the trifluoroborate salt. The reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: Potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate can undergo nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid surrogate to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases (such as potassium carbonate), and various electrophiles.
Conditions: Reactions are typically carried out in organic solvents like tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be obtained.
Coupling Products: The major products are biaryl compounds formed through the coupling of the biphenyl moiety with another aromatic or aliphatic group.
Scientific Research Applications
Potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Mechanism of Action
The primary mechanism of action for potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate in cross-coupling reactions involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid in situ. This boronic acid then participates in the palladium-catalyzed coupling reaction to form the desired product. The molecular targets and pathways involved include the activation of the boronic acid and the formation of a palladium complex that facilitates the coupling reaction .
Comparison with Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-bromophenyltrifluoroborate
- Potassium 4-(hydroxymethyl)phenyltrifluoroborate
Comparison:
- Stability: All these compounds share similar stability profiles due to the presence of the trifluoroborate group.
- Reactivity: The reactivity can vary depending on the substituents on the phenyl ring. For example, the methoxy group in potassium 4-methoxyphenyltrifluoroborate can influence the electron density and reactivity of the compound.
- Applications: While all these compounds are used in cross-coupling reactions, the specific applications can differ based on the functional groups present. Potassium trifluoro(4’-hydroxy-[1,1’-biphenyl]-4-yl)borate is unique due to its hydroxyl group, which can participate in additional hydrogen bonding and interactions .
Properties
IUPAC Name |
potassium;trifluoro-[4-(4-hydroxyphenyl)phenyl]boranuide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF3O.K/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10;/h1-8,17H;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSOFJIPQSKFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=C(C=C2)O)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF3KO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705251 | |
Record name | Potassium trifluoro(4'-hydroxy[1,1'-biphenyl]-4-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015082-75-3 | |
Record name | Potassium trifluoro(4'-hydroxy[1,1'-biphenyl]-4-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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